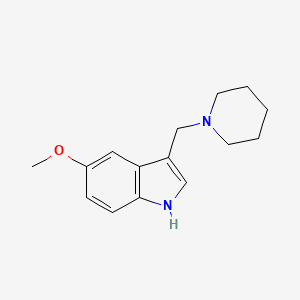

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole

Description

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole is a synthetic indole derivative characterized by a methoxy group at the 5-position and a piperidinylmethyl substituent at the 3-position of the indole core.

Properties

IUPAC Name |

5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-18-13-5-6-15-14(9-13)12(10-16-15)11-17-7-3-2-4-8-17/h5-6,9-10,16H,2-4,7-8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPAVRIRVJXRKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CN3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole typically involves the following steps:

Starting Material: The synthesis begins with 5-methoxyindole.

Alkylation: The 5-methoxyindole undergoes alkylation with piperidin-1-ylmethyl chloride in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (60-80°C) to facilitate the alkylation process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group, leading to the formation of 5-hydroxy-3-(piperidin-1-ylmethyl)-1H-indole.

Reduction: The indole ring can be reduced under catalytic hydrogenation conditions to form the corresponding tetrahydroindole derivative.

Substitution: The piperidin-1-ylmethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: 5-Hydroxy-3-(piperidin-1-ylmethyl)-1H-indole.

Reduction: Tetrahydro-5-methoxy-3-(piperidin-1-ylmethyl)-1H-indole.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

The compound is primarily investigated for its potential therapeutic applications in treating neurological disorders . Its structural properties allow it to interact with neurotransmitter systems, making it a candidate for drug discovery aimed at conditions such as depression, anxiety, and other mood disorders. The ability to modulate serotonin receptors, particularly the 5-HT6 and 5-HT7 receptors, positions it as a valuable tool in developing medications that target these pathways .

Neurotransmitter Modulation

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole has been documented to play a significant role in neurotransmitter modulation . Research indicates that it can influence serotonin levels, which is crucial for mood regulation and cognitive function. This modulation is essential for understanding the mechanisms underlying mood disorders and developing effective treatments .

Biological Research

In biological assays, this compound is utilized to investigate its effects on various cellular processes. Studies have shown its potential in enhancing the understanding of cellular signaling pathways and interactions within biological systems. This aspect is critical for developing new biological models that can further elucidate the mechanisms of diseases .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of other complex molecules. Its unique structure allows chemists to streamline the production of various chemical compounds in the laboratory setting. This application is particularly relevant in the synthesis of derivatives that exhibit enhanced biological activity or stability .

Drug Formulation

This compound's unique properties enable its use in innovative drug delivery systems . These systems aim to enhance the bioavailability and effectiveness of medications by improving their absorption and distribution within the body. This application is crucial for developing more efficient therapeutic agents that can provide better patient outcomes .

Case Study 1: Neurological Disorders

A study focusing on the effects of this compound on animal models of depression demonstrated significant improvements in behavioral tests indicative of antidepressant effects. The compound's interaction with serotonin receptors was highlighted as a key mechanism responsible for these effects .

Case Study 2: Biological Assays

In vitro studies have shown that this compound can significantly alter cellular responses under stress conditions, suggesting its potential role as a protective agent against neurodegeneration. These findings underscore its relevance in developing treatments for diseases like Alzheimer's and Parkinson's .

Research Findings Table

Mechanism of Action

The mechanism of action of 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole is not well-documented. indole derivatives are known to interact with various biological targets, including enzymes, receptors, and ion channels. The methoxy and piperidin-1-ylmethyl groups may enhance the compound’s binding affinity and selectivity towards specific molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

Pharmacological Relevance :

- 5-HT6 Receptor Antagonism : Derivatives of this compound, such as SUVN-502 (1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methylpiperazinyl)methyl]-1H-indole dimesylate), are potent and selective 5-HT6 receptor antagonists. SUVN-502 advanced to clinical trials for Alzheimer’s disease due to its procognitive effects and oral bioavailability .

Structural Analogs with Piperidine/Piperazine Substituents

Key Observations :

- Piperidine vs. Tetrahydropyridine : The fully saturated piperidine ring in this compound enhances metabolic stability compared to the unsaturated tetrahydropyridine in RU24969, which may contribute to its superior pharmacokinetic profile .

- Sulfonyl Modifications : N1-sulfonyl substitution (e.g., SUVN-502 or Compound 25) significantly improves 5-HT6 receptor selectivity and potency, likely due to enhanced hydrophobic interactions within the receptor’s binding pocket .

Indole Derivatives with Heterocyclic Appendages

Key Observations :

- Imidazothiadiazole Derivatives : Compounds like 9c exhibit potent anticancer activity, demonstrating that replacing the piperidinylmethyl group with a planar, electron-deficient heterocycle shifts therapeutic focus from CNS disorders to oncology .

- Electronic Effects : The trifluoroethyl group in 3a introduces steric bulk and electron-withdrawing properties, reducing receptor affinity but improving synthetic utility as a precursor .

Stereochemical and Positional Isomers

Key Observations :

- Chirality Effects: Enantiomers like (R)-10c and (S)-11c exhibit divergent binding affinities, underscoring the importance of stereochemistry in optimizing receptor interactions.

Biological Activity

5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a piperidinylmethyl substituent on the indole ring, which contributes to its biological properties. The molecular formula is , indicating the presence of nitrogen and oxygen that are crucial for its interaction with biological targets.

Neurotransmitter Modulation : this compound has been implicated in modulating neurotransmitter systems, particularly serotonin receptors. Its interaction with these receptors suggests potential applications in treating mood disorders and anxiety .

Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties. For instance, related indole derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL . Such findings position the compound as a candidate for further exploration in antimicrobial therapies.

Table 1: Summary of Biological Activities

Case Studies

- Pharmaceutical Development : Research has focused on the compound's potential as a therapeutic agent for neurological disorders. In vitro studies have demonstrated that it can influence cellular processes relevant to these conditions, making it a promising candidate for drug development .

- Antimicrobial Screening : A recent study screened various indole derivatives, including this compound, against bacterial and fungal pathogens. The results indicated that certain analogues exhibited significant antimicrobial activity without cytotoxic effects, highlighting their potential for therapeutic applications in infectious diseases .

- Molecular Modeling Studies : Computational studies have investigated the binding affinity of this compound to serotonin receptors, revealing insights into its mechanism of action and guiding further modifications to enhance efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Methoxy-3-(piperidin-1-ylmethyl)-1H-indole, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound is typically synthesized via Mannich reactions or alkylation of the indole core. For example, piperidine and formaldehyde are reacted with a 5-methoxyindole precursor in glacial acetic acid under reflux (60–80°C). Key parameters include stoichiometric control of formaldehyde to avoid over-alkylation and the use of acetic acid as both solvent and catalyst. Reaction monitoring via TLC or HPLC is recommended to optimize reaction time (typically 6–12 hours) and ensure intermediate stability. Purification often involves column chromatography with ethyl acetate/hexane gradients .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the substitution pattern. Key diagnostic signals include the methoxy group (~δ 3.8 ppm in ¹H NMR), piperidinyl protons (δ 1.4–2.8 ppm), and indole NH (δ ~10.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive proof of regiochemistry and stereochemistry, as demonstrated for related bis-indolylalkanes .

Q. What preliminary biological assays are recommended for evaluating this compound’s activity?

- Methodological Answer : Initial screens should focus on enzyme inhibition (e.g., kinase assays) or cytotoxicity using breast cancer cell lines (MCF-7, MDA-MB-231) based on structural analogs’ activity against estrogen-dependent tumors. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Positive controls (e.g., tamoxifen for estrogen receptors) and cell viability assays (MTT/XTT) ensure data reliability .

Advanced Research Questions

Q. How can regioselectivity challenges during the alkylation of the indole core be addressed?

- Methodological Answer : Regioselectivity at the indole C3 position is influenced by electronic effects. Substituents like methoxy at C5 direct alkylation to C3 via resonance stabilization. Computational modeling (DFT) predicts electron density distribution, guiding reagent choice. Alternative catalysts (e.g., Lewis acids like ZnCl₂) or microwave-assisted synthesis may improve selectivity by accelerating desired pathways .

Q. How should contradictory results in cytotoxicity studies between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Validate in vitro findings using 3D tumor spheroids or co-culture systems to mimic tissue complexity. For in vivo studies, administer the compound via intraperitoneal injection (5–20 mg/kg) in xenograft models and measure plasma half-life. LC-MS/MS quantifies metabolite formation, identifying degradation products that reduce efficacy .

Q. What strategies are effective for improving the metabolic stability of this compound?

- Methodological Answer : Introduce fluorination at metabolically labile sites (e.g., piperidinyl methyl groups) to block oxidative metabolism. Deuterium isotope effects (C–D bonds) can also slow hepatic degradation. Parallel artificial membrane permeability assays (PAMPA) and cytochrome P450 inhibition studies guide structural modifications. For example, replacing the methoxy group with a trifluoromethoxy moiety enhances stability .

Q. How can computational methods aid in structure-activity relationship (SAR) studies of analogs?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger) predicts binding poses to targets like serotonin receptors or kinases. Quantitative SAR (QSAR) models using descriptors (logP, polar surface area) correlate physicochemical properties with activity. Free-energy perturbation (FEP) calculations refine substituent effects on binding affinity. Validate predictions with synthetic analogs and SPR (surface plasmon resonance) binding assays .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in cytotoxicity assays?

- Methodological Answer : Use nonlinear regression (four-parameter logistic model) to calculate IC₅₀ values. Software like GraphPad Prism or R (drc package) fits sigmoidal curves and computes 95% confidence intervals. Outlier detection (Grubbs’ test) ensures data integrity. For multiplex assays (e.g., combining cytotoxicity and apoptosis), apply ANOVA with post-hoc corrections (Tukey’s HSD) .

Q. How should researchers design experiments to assess off-target effects in kinase inhibition studies?

- Methodological Answer : Utilize kinome-wide profiling platforms (e.g., KinomeScan) to screen >400 kinases at 1 µM compound concentration. Heatmaps visualize selectivity, and hierarchical clustering identifies off-target clusters. Follow-up with biochemical assays (IC₅₀ determination) for high-priority off-targets. CRISPR-Cas9 knockout models confirm phenotypic relevance of identified kinases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.